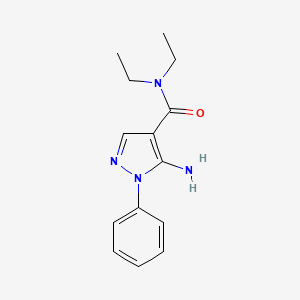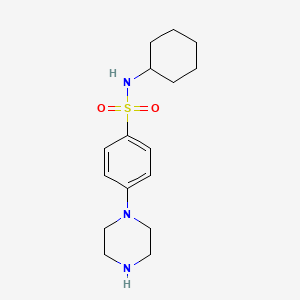
4-(3-Bromophenoxy)piperidine
Vue d'ensemble
Description
4-(3-Bromophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radiolabeled Probes for σ Receptors
- Halogenated 4-(phenoxymethyl)piperidines, including derivatives similar to 4-(3-Bromophenoxy)piperidine, have been synthesized and evaluated as potential σ receptor ligands. These compounds show promise for in vivo tomographic studies of σ receptors, particularly in brain imaging and potentially in other organs. The study by Waterhouse et al. (1997) in the Journal of Medicinal Chemistry highlights their potential as radiolabeled probes, with high uptake and retention observed in rat brains (Waterhouse et al., 1997).
Multidrug-Resistant Tuberculosis Research
- In the research on multidrug-resistant tuberculosis (MDR-TB), derivatives of piperidine, which may include 4-(3-Bromophenoxy)piperidine, have been identified as related substances. Jayachandra et al. (2018) detected these substances in drug samples and characterized them using techniques like NMR and FT-IR. This study, published in Green and Sustainable Chemistry, underscores the potential importance of such compounds in the pharmaceutical analysis of tuberculosis treatments (Jayachandra et al., 2018).
Histamine H3 Antagonists
- Dvorak et al. (2005) explored the potential of 4-phenoxypiperidines as non-imidazole histamine H3 antagonists. These compounds, structurally similar to 4-(3-Bromophenoxy)piperidine, were found to be potent H3 receptor antagonists. The research, published in the Journal of Medicinal Chemistry, demonstrates the possible application of these compounds in treating disorders related to the histamine H3 receptor (Dvorak et al., 2005).
Copolymerization in Material Science
- Piperidine derivatives have applications in material science, particularly in copolymerization processes. Whelpley et al. (2022) investigated the copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene. Their research highlights the potential of 4-(3-Bromophenoxy)piperidine-like compounds in developing new materials (Whelpley et al., 2022).
Conformational Studies in Drug Development
- Compounds structurally related to 4-(3-Bromophenoxy)piperidine are used in understanding the conformational aspects of drug molecules. For instance, Le Bourdonnec et al. (2006) studied the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists, providing insight into the structural features affecting ligand binding and drug efficacy (Le Bourdonnec et al., 2006).
Enantiomeric Resolution in Pharmaceutical Analysis
- The study of enantiomers is critical in pharmaceutical research. Ali et al. (2016) conducted enantiomeric resolution studies on derivatives of piperidine, which can include compounds like 4-(3-Bromophenoxy)piperidine. This research, published in RSC Advances, emphasizes the role of such compounds in analyzing the stereochemistry of pharmaceuticals (Ali et al., 2016).
Propriétés
IUPAC Name |
4-(3-bromophenoxy)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKNLUCMGQUPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(5-Nitropyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7842396.png)
![2-[(5-Nitropyridin-2-yl)amino]butan-1-ol](/img/structure/B7842397.png)
![5-Methyl-4-[4-(2-morpholin-4-ylethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7842405.png)

![5-(4-fluorophenyl)-6-methyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7842422.png)
![3-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B7842434.png)
![N-[6-[2-(2-hydroxyethoxy)ethylamino]pyridin-3-yl]-2-methoxybenzamide](/img/structure/B7842440.png)
![N-{6-[(3-hydroxypropyl)amino]pyridin-3-yl}-2-methoxybenzamide](/img/structure/B7842443.png)

![4-[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethoxy]benzoic acid](/img/structure/B7842453.png)

![Pyrrolidin-1-yl(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-yl)methanone](/img/structure/B7842477.png)
![4-[(1,2,3,4-Tetrahydroquinolin-1-yl)methyl]piperidin-4-ol](/img/structure/B7842486.png)
![{1-[(3-Methylphenyl)sulfonyl]piperidin-3-yl}acetic acid](/img/structure/B7842492.png)